molecular formula C23H31ClN6O7 B008755 5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride CAS No. 103213-40-7

5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride

Cat. No. B008755
M. Wt: 539 g/mol
InChI Key: JSJHBZGTMAWMAP-UHFFFAOYSA-N
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Description

The synthesis and analysis of complex organic compounds like the one mentioned play a crucial role in advancing pharmaceutical and chemical research. These compounds often serve as precursors or intermediates in the synthesis of potential therapeutic agents.

Synthesis Analysis

Synthesis approaches for similar compounds often involve multi-step reactions, starting from simpler organic molecules. For instance, the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride, a related compound, can be achieved from levulinic acid through esterification, bromination, and subsequent reactions with potassium phthalimide, followed by acidolysis, yielding an overall 44% yield (Lin Yuan, 2006).

Safety And Hazards

As with any chemical substance, handling this compound requires appropriate safety measures. However, I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

The future directions for research on this compound could include further studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources123.


properties

IUPAC Name

5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJHBZGTMAWMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585162
Record name N-(4-Carboxybutanoyl)glycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride

CAS RN

103213-40-7
Record name N-(4-Carboxybutanoyl)glycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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